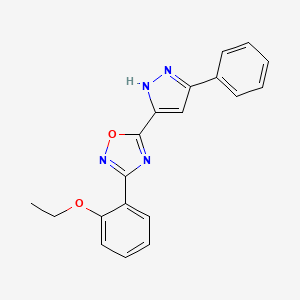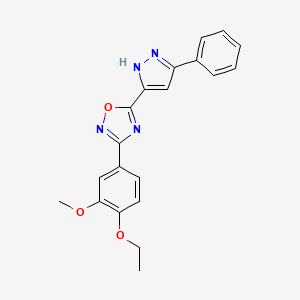
3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (EPPOP) is a heterocyclic compound belonging to the pyrazole family. It is a colorless, crystalline solid with a melting point of 121-122°C. It is also known as EPPOP and has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
EPPOP has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. It has been used in the development of novel drugs, such as antifungal and antiviral agents, as well as in the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of cell signaling pathways and the regulation of gene expression.
Mecanismo De Acción
EPPOP has been shown to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, tyrosine kinases, and histone deacetylases. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, tyrosine kinases, and histone deacetylases. It has also been found to bind to certain proteins, such as histones and transcription factors, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
EPPOP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, tyrosine kinases, and histone deacetylases. It has also been found to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and cell differentiation. Additionally, it has been found to have anti-inflammatory, anti-fungal, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPOP has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store, and it has a wide range of applications. However, it is also limited in its use, as it is not suitable for use in humans or animals. Additionally, it is not suitable for use in clinical trials, as it has not been approved by the FDA.
Direcciones Futuras
There are several potential future directions for research involving EPPOP. These include further studies into its mechanism of action, potential applications in drug development, and further studies into its biochemical and physiological effects. Additionally, further studies into its potential use in clinical trials and its potential use in humans and animals are also possible. Finally, further studies into its potential use as a tool for gene manipulation and its potential use as a therapeutic agent are also possible.
Métodos De Síntesis
EPPOP can be synthesized via a two-step process. The first step involves the reaction of 2-ethoxyphenylhydrazine with 3-phenyl-1H-pyrazol-5-ylamine in the presence of a base to form the intermediate product, 2-ethoxy-3-phenyl-1H-pyrazol-5-ylhydrazine. This intermediate product then reacts with 1,2,4-oxadiazole in an acid-catalyzed reaction to form the final product, EPPOP.
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-24-17-11-7-6-10-14(17)18-20-19(25-23-18)16-12-15(21-22-16)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFDZSIRAZLWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6551681.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551696.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551697.png)
![N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551704.png)
![N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551710.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6551716.png)
![N-(4-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551725.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6551741.png)

![5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6551761.png)


![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6551785.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6551787.png)
